molecular formula C10H6ClN3O B1377734 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile CAS No. 1352395-53-9

1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Cat. No.: B1377734
CAS No.: 1352395-53-9
M. Wt: 219.63 g/mol
InChI Key: ZZASURCUSLDZCJ-UHFFFAOYSA-N
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Description

1-Acetyl-5-chloro-7-azaindole-3-carbonitrile is a versatile chemical compound with the molecular formula C10H6ClN3O It is a derivative of azaindole, a heterocyclic compound that contains nitrogen in the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction conditions often include heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C . The presence of a chlorine atom at the 5-position of the pyridine ring influences the direction of cyclization and the yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-chloro-7-azaindole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The specific conditions depend on the desired transformation and the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Acetyl-5-chloro-7-azaindole-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its unique properties make it useful in material science and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-5-chloro-7-azaindole-3-carbonitrile is unique due to the presence of the chlorine atom at the 5-position, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.

Properties

IUPAC Name

1-acetyl-5-chloropyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c1-6(15)14-5-7(3-12)9-2-8(11)4-13-10(9)14/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZASURCUSLDZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1N=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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